molecular formula C24H20N2O3 B12329419 Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-

Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]-

Cat. No.: B12329419
M. Wt: 384.4 g/mol
InChI Key: LALYEVVEQLNMMN-ONEGZZNKSA-N
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Description

Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- is a complex organic compound with the molecular formula C24H20N2O3 and a molecular weight of 384.43 g/mol . This compound is characterized by its unique structure, which includes a benzamide core substituted with cyano, methoxy, and ethenyl groups. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- undergoes various chemical reactions, including:

Scientific Research Applications

Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- can be compared with other similar compounds, such as:

    Benzamide: The parent compound, which lacks the cyano, methoxy, and ethenyl substitutions.

    4-cyanobenzamide: A simpler derivative with only the cyano group.

    3-methoxybenzamide: A derivative with only the methoxy group.

    4-methoxyphenylbenzamide: A derivative with the methoxyphenyl group.

The uniqueness of Benzamide, 4-cyano-N-[3-methoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]phenyl]- lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N2O3

Molecular Weight

384.4 g/mol

IUPAC Name

4-cyano-N-[3-methoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl]benzamide

InChI

InChI=1S/C24H20N2O3/c1-28-22-11-7-17(8-12-22)3-4-19-13-21(15-23(14-19)29-2)26-24(27)20-9-5-18(16-25)6-10-20/h3-15H,1-2H3,(H,26,27)/b4-3+

InChI Key

LALYEVVEQLNMMN-ONEGZZNKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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